molecular formula C14H13NO2 B312542 2,5-Dimethylphenyl nicotinate

2,5-Dimethylphenyl nicotinate

Cat. No.: B312542
M. Wt: 227.26 g/mol
InChI Key: DMVKZPMCAWYDIW-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2,5-dimethylphenoxy group. Nicotinate derivatives are widely explored for their roles in heterocyclic chemistry, enzyme inhibition, and metabolic pathways . The 2,5-dimethylphenyl substituent may influence lipophilicity and electronic properties, affecting reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2,5-dimethylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-6-11(2)13(8-10)17-14(16)12-4-3-7-15-9-12/h3-9H,1-2H3

InChI Key

DMVKZPMCAWYDIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2

solubility

16.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Esters vs. Amides

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide
  • Structure : Contains a carboxamide group instead of an ester.
  • Activity : Exhibits potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM .
  • Mechanism : The electron-withdrawing nature of the amide group and the 2,5-dimethylphenyl substituent enhance binding to photosystem II (PSII).
2,5-Dimethylphenyl Nicotinate
  • Structure : Ester linkage with nicotinic acid.
  • Inference : Likely lower PET-inhibiting activity compared to the carboxamide due to reduced electron-withdrawing effects of the ester group.

Substituent Position Effects

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide
  • Activity : IC50 ~10 µM (comparable to the 2,5-dimethylphenyl analog) .
  • Key Difference : The 3,5-dimethyl substitution pattern increases steric hindrance but maintains high lipophilicity, balancing activity.
6-(2,5-Dimethylphenyl)Nicotinic Acid
  • Structure : Nicotinic acid derivative with a 2,5-dimethylphenyl group attached at the 6-position of the pyridine ring .

Electronic and Lipophilicity Trends

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., N-(2,5-difluorophenyl)- analogs) enhance PET inhibition due to increased electron deficiency .

Data Table: Comparative Analysis of Key Compounds

Compound Name Functional Group Substituent Position Biological Activity (IC50) Key Property Reference
N-(2,5-Dimethylphenyl)-carboxamide Amide 2,5-dimethylphenyl ~10 µM (PET inhibition) High lipophilicity
N-(3,5-Dimethylphenyl)-carboxamide Amide 3,5-dimethylphenyl ~10 µM (PET inhibition) Steric hindrance
2,5-Dimethylphenyl Nicotinate Ester 2,5-dimethylphenyl Not reported Moderate electron donation Inferred
6-(2,5-Dimethylphenyl)Nicotinic Acid Carboxylic acid 6-position Catabolic substrate Metabolic stability

Research Findings and Mechanistic Insights

  • Photosynthesis Inhibition : Carboxamide derivatives with 2,5-dimethylphenyl groups are potent PET inhibitors, likely targeting the QB-binding site in PSII .
  • Metabolic Pathways: Nicotinate analogs with methyl or halogen substituents are resistant to degradation in A. caulinodans, highlighting the importance of substituent compatibility in catabolic enzymes .
  • Synthetic Utility: (Vinylimino)phosphoranes, used in pyridine synthesis, demonstrate the versatility of nicotinate derivatives in constructing complex heterocycles .

Q & A

Basic: What are the key considerations for synthesizing 2,5-Dimethylphenyl nicotinate?

Answer:
Synthesis typically involves esterification between nicotinic acid and 2,5-dimethylphenol under acidic or catalytic conditions. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of nicotinic acid .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the ester product from unreacted starting materials.
  • Characterization: Confirm structure via 1H^1 \text{H}-NMR (e.g., aromatic proton splitting patterns) and FT-IR (ester C=O stretch ~1740 cm1^{-1}) .

Basic: How should researchers handle 2,5-Dimethylphenyl nicotinate safely in the lab?

Answer:
Refer to GHS-compliant safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent ester hydrolysis .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data resolve structural ambiguities in 2,5-Dimethylphenyl nicotinate derivatives?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is essential:

  • Data Collection: Use high-resolution synchrotron sources (<1.0 Å) to resolve electron density maps for substituent orientation (e.g., methyl groups on the phenyl ring) .
  • Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements and avoid overfitting .
  • Case Study: For steric clashes observed in derivatives, refine torsional angles iteratively and validate with R-factor convergence (<5%) .

Advanced: How to address contradictory bioactivity data in studies of 2,5-Dimethylphenyl nicotinate analogs?

Answer:
Contradictions often arise from assay variability or impurity interference. Mitigate via:

  • Dose-Response Curves: Use IC50_{50} values across ≥5 concentrations to confirm potency trends (e.g., enzyme inhibition assays with triplicate replicates) .
  • Purity Verification: Confirm compound integrity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO interference in cell-based assays) .
  • Mechanistic Studies: Pair phenotypic assays with target engagement tests (e.g., SPR for binding affinity or Western blotting for pathway modulation) .

Basic: What spectroscopic techniques are optimal for characterizing 2,5-Dimethylphenyl nicotinate?

Answer:

  • NMR: 13C^{13} \text{C}-NMR identifies ester carbonyl signals (~165–170 ppm) and methyl group environments (δ ~20–25 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of CO2_2 from the nicotinate moiety) .
  • UV-Vis: Monitor π→π* transitions (λmax_{\text{max}} ~260 nm) for purity assessment .

Advanced: How to design stability studies for 2,5-Dimethylphenyl nicotinate under varying pH conditions?

Answer:

  • Experimental Setup: Incubate samples in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Degradation Analysis: Track ester hydrolysis via HPLC retention time shifts (loss of parent compound) and quantify nicotinic acid byproduct .
  • Kinetic Modeling: Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-dependent degradation pathways .

Advanced: What computational methods predict the reactivity of 2,5-Dimethylphenyl nicotinate in nucleophilic environments?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., ester carbonyl) .
  • MD Simulations: Simulate solvation in polar aprotic solvents (e.g., DMF) to predict steric hindrance effects from 2,5-dimethyl substituents .

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